Home > Products > Screening Compounds P123870 > (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
(4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol - 1568133-25-4

(4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Catalog Number: EVT-3515747
CAS Number: 1568133-25-4
Molecular Formula: C11H14O2
Molecular Weight: 178.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,4R)-trans- and (2R,4R)-cis-2-Hydroxy-2,4-dimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one

Compound Description: This compound exists as two diastereomers, the (2S,4R)-trans and (2R,4R)-cis isomers. Research suggests the crystalline racemate of this compound comprises the cis diastereomeric forms. [] In solution, these products exist in a dynamic equilibrium between diastereomeric hemiketals and the open (keto) form of the molecule. [] This compound exhibits hydrogen bonding between hydroxyl and carbonyl groups. []

Relevance: This compound shares the core structure of a 3,4-dihydro-2H-1-benzopyran with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. The primary difference is the presence of a pyran-5-one ring fused to the benzopyran core and an additional hydroxyl group at the 2-position in the compound. []

trans-3,4-Dihydro-2,2-dimethyl-4-(2-oxopiperidin-1-yl)-7-(trifluoromethyl)-2H-1-benzopyran-3-ol

Compound Description: This compound exhibits relaxant activity in guinea pig isolated tracheal spirals. [] It acts as a potassium channel activator. [] The (+)-isomer of this compound displays significantly greater activity, highlighting the stereoselectivity of the smooth muscle receptor for these potassium channel activators. []

Relevance: This compound shares the core structure of a 3,4-dihydro-2H-1-benzopyran with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. Key structural differences include the presence of a 2-oxopiperidin-1-yl substituent at the 4-position and a trifluoromethyl group at the 7-position in this compound. []

(±)-6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-3-ol (Cromacalim)

Compound Description: This compound, known as cromacalim, is a potassium channel activator with antihypertensive activity. [] Studies indicate a higher yield of cromacalim is achievable through specific synthetic processes involving intermediates like 6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrane and 6-cyano-3,4-dihydro-2,2-dimethyl-3,4-epoxy-2H-1-benzopyrane. []

Relevance: Cromacalim shares the core structure of a 3,4-dihydro-2H-1-benzopyran with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. Notable differences include a cyano group at the 6-position and a 2-oxo-1-pyrrolidinyl substituent at the 4-position in cromacalim. []

3,4-Dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol Derivatives

Compound Description: This class of compounds demonstrates selective coronary vasodilatory activity. [] They act as potassium channel openers and exhibit potential as antihypertensive agents. [] Modifications at the 2-, 4-, and 6-positions on the benzopyran ring influence their activity. []

Relevance: This class shares the core structure of 3,4-dihydro-2H-1-benzopyran-3-ol with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. Key distinctions include the presence of two methoxymethyl groups at the 2-position in these derivatives. []

(-)-(3S,4R)-6-Cyano-3,4-dihydro-4-[(1,6-dihydro-1-methyl-6-oxopyridazin-3-yl)amino]-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol (JTV-506)

Compound Description: JTV-506 is a potent and selective coronary vasodilator. [] This compound increases coronary blood flow without significantly affecting systemic blood pressure or heart rate in conscious dogs. [] Its mechanism of action involves potassium channel opening. []

Relevance: JTV-506 belongs to the 3,4-dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol derivative class, sharing the core benzopyran structure with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. JTV-506 possesses a cyano group at the 6-position, a (1,6-dihydro-1-methyl-6-oxopyridazin-3-yl)amino group at the 4-position, and two methoxymethyl groups at the 2-position. []

4-Heterocyclyloxy-2H-1-benzopyran Derivatives

Compound Description: These compounds exhibit antihypertensive activity and act as potassium channel activators. [] Variations in the heterocyclic ring and substituents at the 6-position significantly influence their potency and activity. []

Relevance: This class, like (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, contains the core structure of a 2H-1-benzopyran. The defining feature of this class is the presence of a heterocyclic oxy group at the 4-position, absent in the target compound. []

(-)-(3S,4R)-3,4-Dihydro-4-[(1,6-dihydro-1-methyl-6-oxo-3-pyridazinyl)oxy]-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile

Compound Description: This compound exhibits long-lasting antihypertensive activity. [] It functions as a potent potassium channel activator. [] The compound was selected for further development due to its promising activity profile. []

Relevance: This compound belongs to the 4-heterocyclyloxy-2H-1-benzopyran class, sharing the core 2H-1-benzopyran structure with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. It features a (1,6-dihydro-1-methyl-6-oxo-3-pyridazinyl)oxy group at the 4-position, a hydroxyl group at the 3-position, and a cyano group at the 6-position. []

4-(Cyclic Amido)-2H-1-benzopyran-3-ols

Compound Description: These compounds demonstrate antihypertensive activity in spontaneously hypertensive rats. [] Their activity is influenced by the lactam ring size, substituents on the benzopyran ring, and stereochemistry. []

Relevance: This class shares the core structure of a 2H-1-benzopyran-3-ol with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. The distinguishing feature of this class is the presence of a cyclic amido group at the 4-position. []

6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(2-oxopyrrolidin-1-yl)-2H-1-benzopyran-3-ol (BRL 34915)

Compound Description: This compound, also known as BRL 34915, displays significant antihypertensive activity and acts via a novel mechanism of action. [] It was selected for clinical development due to its promising activity profile. [] The (-)-enantiomer of BRL 34915 exhibits the primary antihypertensive activity. []

Relevance: BRL 34915 is a member of the 4-(cyclic amido)-2H-1-benzopyran-3-ols class, sharing the core 2H-1-benzopyran structure with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. It is characterized by a cyano group at the 6-position and a 2-oxopyrrolidin-1-yl substituent at the 4-position. []

(2R,4S)-5-Methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol

Compound Description: This compound was isolated from the mangrove endophytic fungus Penicillium citrinum QJF-22. [] Its structure was determined by spectroscopic data analysis and confirmed by single-crystal X-ray diffraction. [] The absolute configuration was established through comparison of experimental and calculated ECD spectra. []

Relevance: This compound shares the core 3,4-dihydro-2H-1-benzopyran-4-ol structure with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. Key structural differences include a methoxy group at the 5-position and a methyl group at the 2-position in this compound. []

(2S,4R,2′S,4′R)-4,4′-Oxybis(5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran)

Compound Description: This compound was isolated from the mangrove endophytic fungus Penicillium citrinum QJF-22. [] Its structure, featuring two benzopyran units linked by an oxygen atom, was determined using spectroscopic data. []

Relevance: This compound consists of two units of a similar benzopyran structure found in (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. Each unit has a methoxy group at the 5-position and a methyl group at the 2-position. The two units are connected through an ether linkage at the 4-position. []

(2R,4R)-3,4-Dihydro-4-methoxy-2-methyl-2H-1-benzopyran-5-ol

Compound Description: This compound was isolated from the endophytic fungus Cladosporium sp. JJM22. [] Its structure was determined through spectroscopic and chemical data analysis, primarily NMR and MS. []

Relevance: This compound shares the core 3,4-dihydro-2H-1-benzopyran structure with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. Notable structural distinctions include a methoxy group at the 4-position and a hydroxyl group at the 5-position in this compound. []

(E)-1-[2,4-Dihydroxy-3-(3-methyl-2-butenyl)phenyl]-3-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-2-propen-1-one

Compound Description: This licorice constituent displayed significant influenza virus neuraminidase inhibition in a chemiluminescence-based assay. [] Further testing indicated its antiviral activity likely stems from neuraminidase inhibition. []

(2R,4R)-3,4-Dihydro-5-methoxy-2-methyl-2H-1-benzopyran-4-ol

Compound Description: This novel benzopyran derivative was isolated from the endophytic fungus Penicillium citrinum HL-5126 found in the South China Sea. [] The structure was determined by analyzing spectroscopic data. []

Relevance: This compound shares the core 3,4-dihydro-2H-1-benzopyran-4-ol structure with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. The main structural differences are the presence of a methoxy group at the 5-position and a methyl group at the 2-position in this novel compound. []

(-)-(E)-2-(4′,8′-Dimethylnona-3′,7′-dienyl)-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol (Oligandrol)

Compound Description: Oligandrol, a new phenolic benzopyran derivative, was isolated from Beilschmiedia oligandra. []

Relevance: Oligandrol shares the core structure of a 3,4-dihydro-2H-1-benzopyran with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. Oligandrol has methyl substituents at the 2 and 8 positions, and a (4′,8′-dimethylnona-3′,7′-dienyl) group at the 2 position. []

4-(Aralkylamino)-2,2-dimethyl-3,4-dihydro-2H-benzopyran-3-ol Derivatives

Compound Description: These compounds are potent and selective acetylcholine-activated K+ channel (IK,ACh) blockers. [, ] They have shown potential as atrial-specific antiarrhythmic agents for treating atrial fibrillation (AF) by prolonging atrial effective refractory periods without affecting ventricular effective refractory periods. [, ]

Relevance: These derivatives share the core structure of a 2,2-dimethyl-3,4-dihydro-2H-benzopyran-3-ol with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. A key difference lies in the presence of an aralkylamino group at the 4-position in these IK,ACh blockers. [, ]

NTC-801

Compound Description: NTC-801 is a specific 4-(aralkylamino)-2,2-dimethyl-3,4-dihydro-2H-benzopyran-3-ol derivative that selectively blocks the IK,ACh. [] It displays over 1000-fold selectivity for IK,ACh over other cardiac ionic currents. [] NTC-801 has demonstrated anti-atrial fibrillation (AF) effects mediated by atrial-selective effective refractory period prolongation in various animal models. []

Relevance: NTC-801 belongs to the 4-(aralkylamino)-2,2-dimethyl-3,4-dihydro-2H-benzopyran-3-ol derivative class, which shares a core benzopyran structure with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. This compound specifically targets the IK,ACh with high selectivity, contributing to its anti-AF properties. []

XEN-R0706

Compound Description: XEN-R0706 is a drug that inhibits both the K ir 3.1/3.4 and K ir 3.4/3.4 potassium channels with similar potency. [] While it is structurally unrelated to benzopyrans, its pharmacological profile is contrasted with NTC-801, a benzopyran derivative, to understand the role of K ir 3.4/3.4-homomers in the heart. []

Relevance: Although structurally distinct from (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, XEN-R0706 is studied alongside benzopyran-based potassium channel modulators like NTC-801 to delineate the specific roles of different potassium channel subtypes in cardiac function, particularly in the context of atrial fibrillation. []

(−)-(3S,4R)-4-(N-Acetyl-N-hydroxyamino)-6-cyano-3,4-dihydro-2, 2-dimethyl-2H-1-benzopyran-3-ol (Y-26763)

Compound Description: Y-26763 is a K+ channel opener that induces vasodilation by hyperpolarizing smooth muscle cell membranes. [, ] It can lower resting intracellular Ca2+ concentrations and inhibit noradrenaline-induced Ca2+ mobilization, leading to vasorelaxation. [, ] Its effects are inhibited by glibenclamide, suggesting involvement of ATP-sensitive K+ channels. [, ]

Relevance: Y-26763 shares the core structure of a 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. It features a cyano group at the 6-position and a N-acetyl-N-hydroxyamino substituent at the 4-position, differentiating its pharmacological activity. [, ]

(+)-(3S,4R)-4-(N-Acetyl-N-benzyloxyamino)-6-cyano-3,4-dihydro-2,2- dimethyl- 2H-1-benzopyran-3-ol (Y-27152)

Compound Description: Y-27152, a long-acting K+ channel opener, effectively lowers blood pressure with minimal effect on heart rate, making it a promising antihypertensive agent. [] It induces a slow onset and prolonged duration of action with less tachycardia compared to other K+ channel openers like lemakalim. []

Relevance: Y-27152 shares the core structure of a 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. It has a cyano group at the 6-position and an N-acetyl-N-benzyloxyamino substituent at the 4-position. Its unique pharmacological profile is attributed to these structural features. []

4-{2,6-Dihydroxy-4-(3-methyl-2-octyl)phenyl}-2-methyl-4-(4-pyridyl)but-3-en-2-ol (2)

Compound Description: Compound 2 serves as a precursor for synthesizing trans and cis-3,4-dihydro-5-hydroxy-7-(3-methyl-2-octyl)-4-(4-pyridyl)-2,2,3-trimethyl-2H-1-benzopyrans. [] Its 4-vinylpyridine system readily reacts with methyl lithium, showcasing the unique reactivity of this system. []

Relevance: Although not a benzopyran itself, compound 2 is a key intermediate in synthesizing benzopyran derivatives. These derivatives and (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol share the core 3,4-dihydro-2H-1-benzopyran structure. This example highlights the synthetic routes and structural modifications possible within this chemical class. []

trans- and cis-3,4-Dihydro-5-hydroxy-7-(3-methyl-2-octyl)-4-(4-pyridyl)-2,2,3-trimethyl-2H-1-benzopyran (6 and 7)

Compound Description: These two compounds are synthesized via the cyclization of α and β-4-{2,6-dihydroxy-4-(3-methyl-2-octyl)phenyl}-2,3-dimethyl-4-(4-pyridyl)butan-2-ols. []

Relevance: These compounds, derived from a multi-step synthesis involving a 4-vinylpyridine system, share the core 3,4-dihydro-2H-1-benzopyran structure with (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. They highlight the diversity achievable through structural modifications of the benzopyran core. []

Overview

(4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral organic compound classified within the benzopyran family. Benzopyrans are recognized for their significant biological activities and are frequently encountered in both natural products and synthetic pharmaceuticals. This compound is particularly noted for its structural features, which include multiple methyl groups and a hydroxyl group, contributing to its unique chemical and biological properties .

Source

This compound can be synthesized through various chemical processes involving cyclization reactions of appropriate precursors. Its presence in natural sources is less documented compared to its synthetic availability, which is primarily achieved through laboratory methods .

Classification

(4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol falls under the category of benzopyrans, which are bicyclic compounds consisting of a benzene ring fused to a dihydropyran unit. The specific stereochemistry at the 4-position enhances its chiral characteristics, making it significant for various applications in chemistry and biology .

Synthesis Analysis

Methods

The synthesis of (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves cyclization reactions. A common approach includes:

  1. Cyclization of Phenolic Compounds: This method utilizes phenolic compounds and aldehydes or ketones as starting materials.
  2. Catalytic Conditions: The reaction often requires acidic or basic catalysts to facilitate cyclization under controlled conditions.

Technical Details

Industrial-scale production may involve advanced techniques such as:

  • Continuous Flow Reactors: These systems allow for optimized reaction conditions that enhance yield and purity.
  • Chromatography: Advanced purification methods are employed to isolate the desired product from by-products effectively .
Molecular Structure Analysis

Structure

The molecular structure of (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol can be represented as follows:

C12H14O\text{C}_{12}\text{H}_{14}\text{O}

This structure features a benzopyran core with specific substituents that define its unique properties.

Data

Key structural data include:

  • Molecular Weight: Approximately 190.24 g/mol
  • Chemical Formula: C₁₂H₁₄O
  • CAS Number: 1568133-25-4 .
Chemical Reactions Analysis

Types of Reactions

(4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol can undergo several chemical reactions:

  1. Oxidation: This compound can be oxidized to produce quinones or other derivatives.
  2. Reduction: Reduction reactions can yield more saturated derivatives.
  3. Substitution: Electrophilic and nucleophilic substitutions can introduce various functional groups into the benzopyran ring.

Technical Details on Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
  • Substitution Reagents: Halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) under suitable conditions .
Mechanism of Action

The mechanism of action for (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves interactions with specific molecular targets within biological systems. It may modulate enzyme activities or bind to receptors, influencing cellular signaling pathways. The precise mechanism can vary based on the biological context and application .

Physical and Chemical Properties Analysis

Physical Properties

Some notable physical properties include:

  • Appearance: Typically appears as a colorless to pale yellow liquid or solid.

Chemical Properties

Relevant chemical properties include:

  • Solubility: Soluble in organic solvents like ethanol and methanol.

These properties make it suitable for various applications in scientific research .

Applications

(4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol has diverse applications across several fields:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
  2. Biology: Derivatives are explored for potential biological activities such as antimicrobial and antioxidant effects.
  3. Medicine: Investigated for therapeutic potential in treating various diseases.
  4. Industry: Used in developing new materials and as an intermediate in synthesizing other valuable compounds .

This compound's unique structure and properties make it a valuable subject of study in both academic and industrial settings.

Properties

CAS Number

1568133-25-4

Product Name

(4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

IUPAC Name

(4R)-5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol

Molecular Formula

C11H14O2

Molecular Weight

178.23

InChI

InChI=1S/C11H14O2/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-4,9,12H,5-6H2,1-2H3/t9-/m1/s1

InChI Key

RNWJGTPQLSTCLV-SECBINFHSA-N

SMILES

CC1=C2C(CCOC2=C(C=C1)C)O

Canonical SMILES

CC1=C2C(CCOC2=C(C=C1)C)O

Isomeric SMILES

CC1=C2[C@@H](CCOC2=C(C=C1)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.